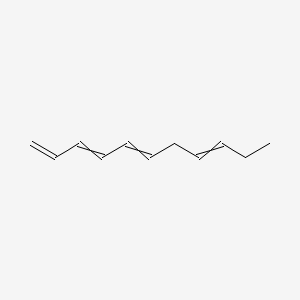
Undeca-1,3,5,8-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undeca-1,3,5,8-tetraene is an organic compound with the molecular formula C₁₁H₁₆. It is a polyene, meaning it contains multiple double bonds. This compound is notable for its unique structure, which includes four conjugated double bonds. The presence of these conjugated double bonds gives this compound interesting chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undeca-1,3,5,8-tetraene can be synthesized through various methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form an alkene. Another method involves the dehydrohalogenation of halogenated precursors using strong bases like potassium tert-butoxide. The reaction conditions typically require an inert atmosphere and controlled temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it often involves large-scale Wittig reactions or catalytic dehydrogenation processes. These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Undeca-1,3,5,8-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon can reduce the double bonds to form the corresponding alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Alkanes.
Substitution: Halogenated alkenes.
Aplicaciones Científicas De Investigación
Undeca-1,3,5,8-tetraene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of conjugated systems and their reactivity.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and cellular components.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of advanced materials and as a building block for complex organic molecules
Mecanismo De Acción
The mechanism of action of undeca-1,3,5,8-tetraene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These double bonds can interact with electrophiles and nucleophiles, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron density distribution across the conjugated system, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Octa-1,3,5,7-tetraene: Another polyene with four conjugated double bonds but a shorter carbon chain.
Deca-1,3,5,7,9-pentaene: A polyene with five conjugated double bonds, offering different reactivity and stability.
Trideca-1,3,5,7,9,11-hexaene: A polyene with six conjugated double bonds, used in advanced material synthesis.
Uniqueness
Undeca-1,3,5,8-tetraene is unique due to its specific chain length and the position of its double bonds. This structure provides a balance between reactivity and stability, making it suitable for various applications in research and industry.
Propiedades
Número CAS |
38533-54-9 |
|---|---|
Fórmula molecular |
C11H16 |
Peso molecular |
148.24 g/mol |
Nombre IUPAC |
undeca-1,3,5,8-tetraene |
InChI |
InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h3,5-9,11H,1,4,10H2,2H3 |
Clave InChI |
JXRWPVZILDJGFO-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


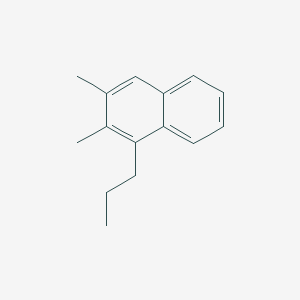

![3,3-Dimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B14664974.png)
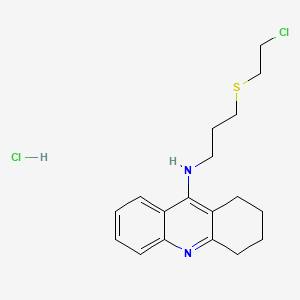
![10-[(1-Azabicyclo[2.2.2]octan-3-yl)methyl]-5lambda~6~-phenothiazine-5,5(10H)-dione](/img/structure/B14664987.png)
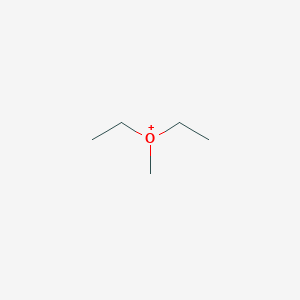
![2,4-Dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B14664996.png)
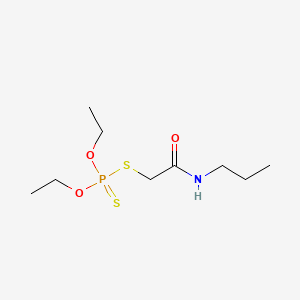
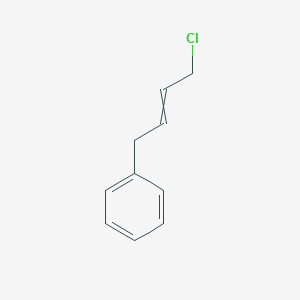
![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
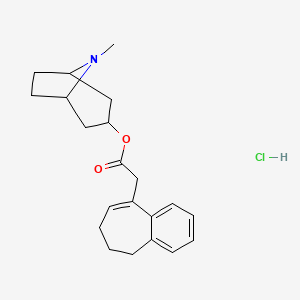

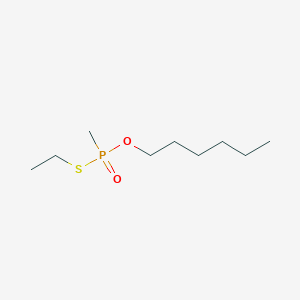
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
